

An In-depth Technical Guide to the Chemical Properties and Reactivity of Mercaptoacetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercaptoacetaldehyde*

Cat. No.: *B1617137*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercaptoacetaldehyde, a bifunctional molecule containing both a reactive aldehyde and a nucleophilic thiol group, is a versatile building block in organic synthesis. Its inherent instability, primarily due to a propensity for self-condensation and polymerization, necessitates a nuanced understanding of its chemical behavior. This technical guide provides a comprehensive overview of the chemical properties and reactivity of **mercaptopacetaldehyde**, with a focus on quantitative data, detailed experimental protocols for its stable precursors, and elucidation of its key reaction pathways. The content herein is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical Properties

Mercaptoacetaldehyde (IUPAC name: 2-sulfanylacetraldehyde) is a highly reactive organic compound. Due to its instability, it is often generated *in situ* from its stable dimer, 1,4-dithiane-2,5-diol. The monomer exists in a dynamic equilibrium with its cyclic hemithioacetal and the more stable dimeric and trimeric forms.

Physical and Thermodynamic Properties

A summary of the key physical and thermodynamic properties of **mercaptoacetaldehyde** is presented in Table 1. These values are a combination of experimental and calculated data, reflecting the challenges in handling the pure monomeric form.

Property	Value	Source
Molecular Formula	C ₂ H ₄ OS	[1] [2]
Molecular Weight	76.12 g/mol	[1]
Boiling Point (estimated)	130 °C	[1]
Density (estimated)	1.05 g/cm ³	[1]
Flash Point (estimated)	30 °C	[1]
Solubility	Soluble in water, ethanol, and ether.	[1]
Ionization Energy	10.00 ± 0.02 eV	[2]
Enthalpy of Formation (gas, $\Delta fH^\circ_{\text{gas}}$)	-131.71 kJ/mol (Joback Calculated)	Cheméo
Standard Gibbs Free Energy of Formation (ΔfG°)	-104.17 kJ/mol (Joback Calculated)	Cheméo
Octanol/Water Partition Coefficient (logP _{oct/wat})	0.115 (Crippen Calculated)	Cheméo

Structural Characteristics and Stability

The reactivity of **mercaptoacetaldehyde** is a direct consequence of its structure, which features both an electrophilic aldehyde carbon and a nucleophilic thiol sulfur. The molecule can exist in different conformations, with the syn-conformer being stabilized by an intramolecular hydrogen bond between the thiol hydrogen and the carbonyl oxygen.[\[1\]](#)

Due to its high reactivity, **mercaptoacetaldehyde** readily undergoes self-condensation and polymerization.[\[1\]](#) For practical applications, it is commonly handled in the form of its stable crystalline dimer, 1,4-dithiane-2,5-diol. This dimer can be dissociated to generate the

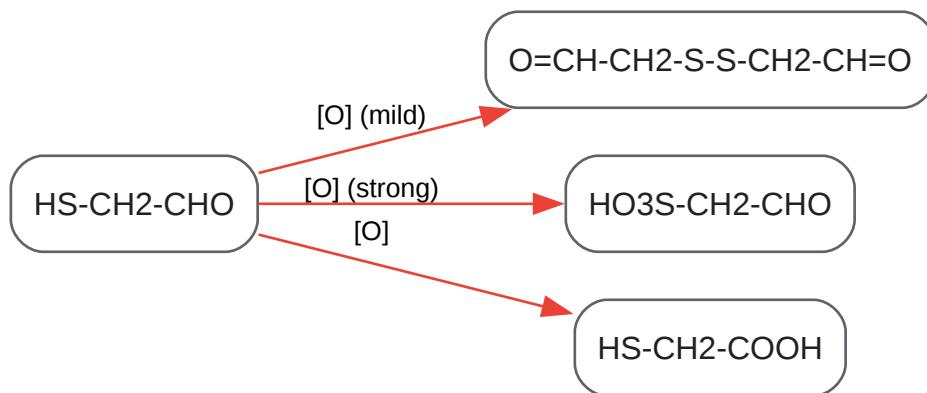
monomeric **mercaptoacetaldehyde** under acidic conditions in aqueous or organic solvents.[\[3\]](#) [\[4\]](#)[\[5\]](#)

Figure 1: Equilibrium between **mercaptoacetaldehyde** and its stable dimer.

Spectroscopic Data

Obtaining spectroscopic data for monomeric **mercaptoacetaldehyde** is challenging. However, extensive data is available for its stable dimer, 1,4-dithiane-2,5-diol.

Table 2: Spectroscopic Data for 1,4-Dithiane-2,5-diol

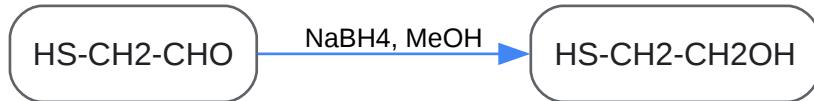

Technique	Key Features	Source
¹ H NMR (in CDCl ₃)	Peaks at 1.25-1.38 ppm (-CH ₂ - of diol), 1.57-1.63 ppm (-CH ₂ - of dioic acid), 2.34-2.37 ppm (-CH ₂ -CO-), 2.82-3.37 ppm (-CH ₂ -S), 3.7-4.02 ppm (-CH ₂ -O), and 4.27 ppm (>CH-O).	[6]
¹³ C NMR	Carbonyl carbons typically appear far downfield (170-220 ppm). sp ² hybridized carbons of the aldehyde would be significantly downfield.	[7] [8]
FTIR (KBr Wafer)	Strong absorption band around 1728 cm ⁻¹ corresponding to the carbonyl stretching vibration of an ester group (in a copolyester derivative).	[6] [9]
Mass Spectrometry (GC-MS)	Top peak at m/z 76, second highest at m/z 47, and third highest at m/z 48.	[9]

Reactivity

The dual functionality of **mercaptoacetaldehyde** dictates its rich and varied reactivity. It can act as both a nucleophile (via the thiol group) and an electrophile (via the aldehyde group).

Oxidation

The thiol group of **mercaptoacetaldehyde** is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide, while stronger oxidizing agents can yield sulfonic acids. The aldehyde group can also be oxidized to a carboxylic acid.



[Click to download full resolution via product page](#)

Figure 2: Oxidation pathways of **mercaptoacetaldehyde**.

Reduction

The aldehyde group of **mercaptoacetaldehyde** can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).^{[10][11]}

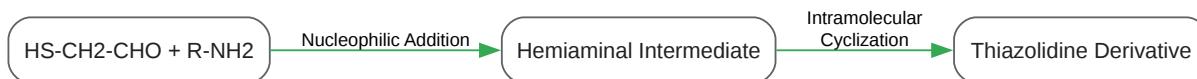
[Click to download full resolution via product page](#)

Figure 3: Reduction of **mercaptoacetaldehyde** to 2-mercaptopropanol.

Aldol-Type Condensation

The aldehyde functionality can participate in aldol-type condensation reactions, where it can act as either the nucleophilic enolate or the electrophilic carbonyl component.^{[12][13]} When

reacted with another enolizable carbonyl compound, it typically acts as the electrophile.



[Click to download full resolution via product page](#)

Figure 4: General scheme for an aldol-type addition to **mercaptoacetaldehyde**.

Reactions with Amines

Mercaptoacetaldehyde reacts with primary amines in a characteristic condensation reaction. The amine initially adds to the aldehyde to form a hemiaminal, which can then undergo intramolecular cyclization via nucleophilic attack of the thiol group to form a stable five-membered thiazolidine ring system.[14][15][16][17][18]

[Click to download full resolution via product page](#)

Figure 5: Reaction of **mercaptoacetaldehyde** with a primary amine.

Cycloaddition Reactions

As a versatile synthon, **mercaptoacetaldehyde**, generated *in situ* from its dimer, participates in various cycloaddition reactions. For instance, it can undergo [3+3] cycloaddition with azomethine imines.

Experimental Protocols

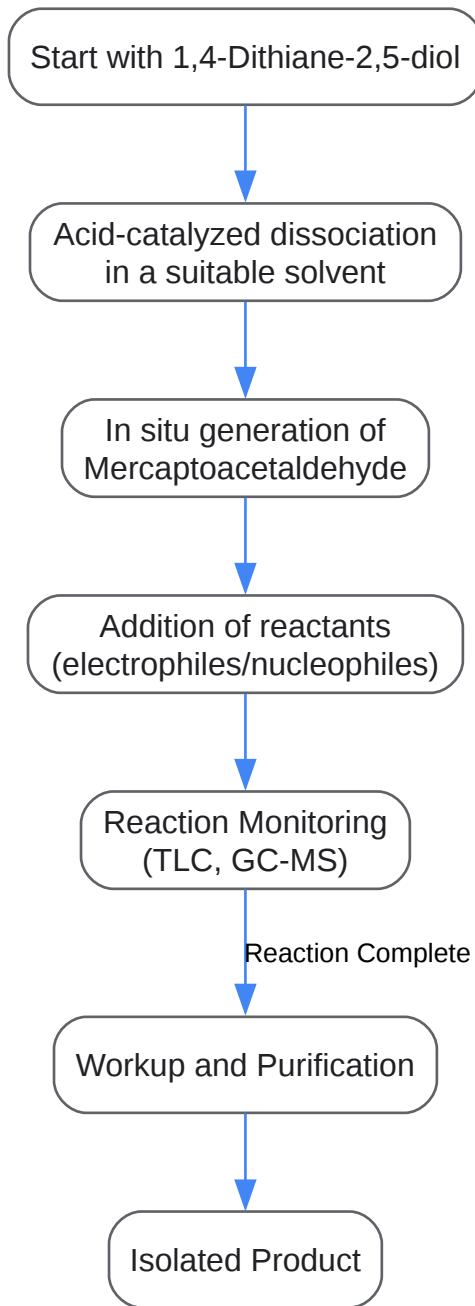
Due to the instability of monomeric **mercaptoacetaldehyde**, most synthetic procedures utilize its stable dimer, 1,4-dithiane-2,5-diol, as the starting material.

Synthesis of 1,4-Dithiane-2,5-diol

Method: Reaction of monochloroacetaldehyde with sodium hydrogen sulfide.[19]

Procedure:

- An aqueous solution of monochloroacetaldehyde (approximately 7-12% by weight) is adjusted to a pH of 0.5-1.5.
- Stoichiometric amounts of this solution and sodium hydrogen sulfide are reacted in an aqueous solution.
- The reaction temperature is maintained between 20-40 °C, and the pH of the reaction mixture is kept between 7-9.
- The reaction can be performed batchwise or continuously.
- The resulting 2,5-dihydroxy-1,4-dithiane precipitates from the reaction mixture.
- The solid product is separated, washed with cold water to remove salts, and dried under mild conditions.
- This process yields pure 2,5-dihydroxy-1,4-dithiane with a melting point of 108-110 °C.


General Protocol for *in situ* Generation and Reaction of Mercaptoacetaldehyde

Method: Acid-catalyzed dissociation of 1,4-dithiane-2,5-diol.

Procedure:

- 1,4-Dithiane-2,5-diol is dissolved in a suitable solvent (e.g., water, methanol, or a mixture).
- A catalytic amount of acid (e.g., HCl, H₂SO₄) is added to the solution.
- The mixture is stirred at room temperature or gently heated to facilitate the dissociation of the dimer into monomeric **mercaptopacetaldehyde**.
- The electrophile or nucleophile for the subsequent reaction is then added to the solution containing the *in situ* generated **mercaptopacetaldehyde**.
- The reaction is monitored by appropriate techniques (e.g., TLC, GC-MS).

- Upon completion, the reaction is worked up according to the specific requirements of the product.

[Click to download full resolution via product page](#)

Figure 6: General experimental workflow for reactions involving **mercaptoacetaldehyde**.

Example Protocol: Reduction to 2-Mercaptoethanol

Method: Reduction of the aldehyde functionality using sodium borohydride.[\[10\]](#)[\[20\]](#)[\[21\]](#)

Procedure:

- To a solution of **mercaptoacetaldehyde** (generated in situ from its dimer, 1 equivalent) in methanol (MeOH) at 0 °C is added sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
- The reaction is monitored by TLC until the starting material is consumed.
- The reaction is quenched by the slow addition of aqueous HCl (1 M) at 0 °C.
- The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-mercaptoethanol.

Conclusion

Mer captoacetaldehyde is a valuable and highly reactive synthetic intermediate. Its dual functionality allows for a wide range of chemical transformations, making it a key component in the synthesis of diverse molecular architectures, including heterocycles of pharmaceutical interest. The primary challenge in its application lies in its inherent instability. However, the use of its stable dimer, 1,4-dithiane-2,5-diol, as a convenient precursor for the in situ generation of the monomer, provides a practical solution for harnessing its synthetic potential. A thorough understanding of its properties, reactivity, and handling procedures is paramount for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Mercaptoacetaldehyde (EVT-430661) | 4124-63-4 [evitachem.com]
- 2. mercaptoacetaldehyde [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetaldehyde(75-07-0) 13C NMR spectrum [chemicalbook.com]
- 9. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Aldol condensation - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. escholarship.org [escholarship.org]
- 17. researchgate.net [researchgate.net]
- 18. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane - Google Patents [patents.google.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Reactivity of Mercaptoacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617137#mercaptoacetaldehyde-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com